molecular formula C24H19FN2O4 B2882864 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4'-fluoro-[1,1'-biphenyl]-4-carboxamide CAS No. 2034403-89-7

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4'-fluoro-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2882864
CAS RN: 2034403-89-7
M. Wt: 418.424
InChI Key: QJTBXZNERGHOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4'-fluoro-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C24H19FN2O4 and its molecular weight is 418.424. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4'-fluoro-[1,1'-biphenyl]-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4'-fluoro-[1,1'-biphenyl]-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Electronics

This compound has potential applications in the field of organic electronics, particularly in the development of organic field-effect transistors (OFETs) . The related oxazolidine derivatives have been shown to exhibit high electron mobilities, which is crucial for the performance of OFETs .

Pharmaceutical Research

The oxazolidine ring present in the compound is a feature found in various pharmaceutical agents. For instance, it can be used in the design of tankyrase inhibitors . Tankyrase inhibition is a promising approach for reducing levels of β-catenin-mediated transcription and potentially inhibiting tumorigenesis .

Agricultural Chemistry

Compounds with the oxazolidine moiety have been utilized for their insecticidal, fungicidal, and herbicidal properties . They can be part of effective herbicides when combined with other active groups .

Polyurethane Coatings

In the manufacturing of polyurethane and related materials, oxazolidines serve as moisture scavengers . They are particularly useful in coatings and paints as performance modifiers, where they react with diisocyanates and polyurethane prepolymers to form a durable coating .

Protein Post-Translational Modifications

Oxazolidine derivatives occur naturally as post-translational modifications of proteins. These modifications can play significant roles in the regulation of protein function and are of interest in the study of cellular biology and biochemistry .

Alkaloid Synthesis

Some oxazolidine-containing compounds are components of alkaloids, which have shown activity against certain tumors. The synthesis and study of these compounds can lead to the development of new anticancer drugs .

Mechanism of Action

Target of Action

The primary target of this compound is Dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme . DHODH plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.

Mode of Action

The compound interacts with its target, DHODH, by inhibiting its activity . This inhibition disrupts the de novo pyrimidine biosynthesis pathway, leading to a decrease in the production of pyrimidines, which are essential components of nucleic acids.

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4/c25-20-12-10-17(11-13-20)16-6-8-19(9-7-16)23(29)26-21(18-4-2-1-3-5-18)14-27-22(28)15-31-24(27)30/h1-13,21H,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTBXZNERGHOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4'-fluoro-[1,1'-biphenyl]-4-carboxamide

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